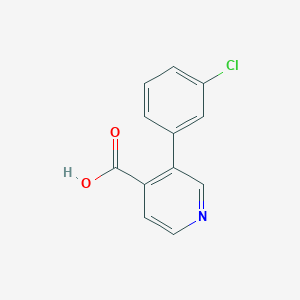

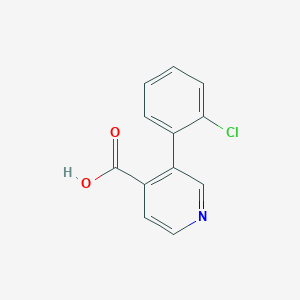

3-(2-Chlorophenyl)pyridine-4-carboxylic acid

Vue d'ensemble

Description

“3-(2-Chlorophenyl)pyridine-4-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .

Synthesis Analysis

A paper titled “Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano [3,2-b]pyranone derivatives under solvent-free conditions” discusses the synthesis of pyridine-4-carboxylic acid . The paper describes the fabrication and characterization of pyridine-4-carboxylic acid (PYCA) functionalized Fe3O4 nanoparticles as an organic–inorganic hybrid heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of pyridine-4-carboxylic acid, an isomer of pyridinecarboxylic acid, has been described in various sources . It has a molecular weight of 123.1094 g/mol and the chemical formula C6H5NO2 .Chemical Reactions Analysis

Pyridinecarboxylic acids, including pyridine-4-carboxylic acid, are monocarboxylic derivatives of pyridine . They participate in various chemical reactions due to their structure .Physical And Chemical Properties Analysis

Pyridine-4-carboxylic acid, an isomer of pyridinecarboxylic acid, has a molecular weight of 123.1094 g/mol and the chemical formula C6H5NO2 .Safety and Hazards

While specific safety and hazard information for “3-(2-Chlorophenyl)pyridine-4-carboxylic acid” was not found, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .

Mécanisme D'action

Target of Action

Similar compounds such as pyridinecarboxylic acids and their derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to undergo reactions at the benzylic position . This suggests that 3-(2-Chlorophenyl)pyridine-4-carboxylic acid might interact with its targets through similar mechanisms, leading to changes in the targets’ function or activity.

Biochemical Pathways

It’s known that pyridinecarboxylic acids and their derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions. This suggests that 3-(2-Chlorophenyl)pyridine-4-carboxylic acid might also be involved in similar biochemical pathways, affecting downstream effects.

Pharmacokinetics

It’s known that compounds with phenyl and pyrrolidine groups, similar to this compound, confer liposolubility to the structure, which facilitates passage across the cell membrane . This suggests that 3-(2-Chlorophenyl)pyridine-4-carboxylic acid might have good bioavailability.

Result of Action

It’s worth noting that similar compounds have been found to facilitate the deposition of molecules on the surface of a bulk insulator at room temperature, leading to hierarchical polymerization . This suggests that 3-(2-Chlorophenyl)pyridine-4-carboxylic acid might have similar effects.

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid might also be influenced by similar environmental factors.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-8(11)10-7-14-6-5-9(10)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROMMXJYBKJRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687290 | |

| Record name | 3-(2-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)pyridine-4-carboxylic acid | |

CAS RN |

1258625-31-8 | |

| Record name | 3-(2-Chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3226787.png)

![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)